Dinitolmide Dinitolmide Yellowish, crystalline solid. Mp: 177 °C. Very slightly soluble in water. Soluble in acetone, acetonitrile, and dimethylformamide. Used as an anti-parasite drug for poultry. Store in a cool, ventilated place, away from acute fire hazards and easily oxidized materials.
Dinitolmide is a dinitrotoluene.
Dinitolmide is a fodder additive for prophylaxis against coccidiosis infections in poultry.
A coccidiostat for poultry.
Brand Name: Vulcanchem
CAS No.: 148-01-6
VCID: VC20754125
InChI: InChI=1S/C8H7N3O5/c1-4-6(8(9)12)2-5(10(13)14)3-7(4)11(15)16/h2-3H,1H3,(H2,9,12)
SMILES: CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N
Molecular Formula: C8H7N3O5
(NO2)2 C6H2(CH3) CONH2
C8H7N3O5
Molecular Weight: 225.16 g/mol

Dinitolmide

CAS No.: 148-01-6

VCID: VC20754125

Molecular Formula: C8H7N3O5
(NO2)2 C6H2(CH3) CONH2
C8H7N3O5

Molecular Weight: 225.16 g/mol

* For research use only. Not for human or veterinary use.

Dinitolmide - 148-01-6

Description

Dinitolmide, also known as Zoalene, is a chemical compound used primarily as an antiprotozoal drug in poultry farming to prevent coccidiosis infections. It is a yellowish crystalline solid with a molecular formula of C₈H₇N₃O₅ and a molecular weight of approximately 225.16 g/mol . This compound is very slightly soluble in water but soluble in organic solvents like acetone, acetonitrile, and dimethylformamide .

Uses and Applications

Dinitolmide is primarily used as a fodder additive in poultry farming to prevent coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria . It acts by inhibiting the development of oocysts, thereby reducing the spread of the disease .

Safety and Hazards

Dinitolmide poses several safety risks due to its chemical properties:

  • Reactivity: It acts as an oxidizing agent and can react destructively with easily oxidized materials. There have been instances of explosive reactions .

  • Toxicity: Exposure can cause skin irritation and methemoglobinemia. It is classified as an acute toxicity category 4 substance and skin corrosion/irritation category 2 .

  • Environmental Impact: When heated to decomposition, it emits toxic NOx fumes .

Hazard TypeDescription
ReactivityOxidizing agent; incompatible with easily oxidized materials
ToxicityAcute toxicity category 4; skin corrosion/irritation category 2
Environmental ImpactEmits toxic NOx fumes upon decomposition

Regulatory Information

Dinitolmide is regulated by various agencies, including the FDA, which lists it under specific regulations for use in animal feed . It is also subject to safety guidelines due to its potential hazards, including recommendations for handling and storage to minimize risks .

CAS No. 148-01-6
Product Name Dinitolmide
Molecular Formula C8H7N3O5
(NO2)2 C6H2(CH3) CONH2
C8H7N3O5
Molecular Weight 225.16 g/mol
IUPAC Name 2-methyl-3,5-dinitrobenzamide
Standard InChI InChI=1S/C8H7N3O5/c1-4-6(8(9)12)2-5(10(13)14)3-7(4)11(15)16/h2-3H,1H3,(H2,9,12)
Standard InChIKey ZEFNOZRLAWVAQF-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N
Canonical SMILES CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N
Appearance Powder
Colorform Crystals from dilute alcohol
Yellowish, crystalline solid
Yellowish solid or needles from aqueous ethanol
Melting Point 351 °F (NIOSH, 2024)
181 °C
351 °F
Physical Description Yellowish, crystalline solid. Mp: 177 °C. Very slightly soluble in water. Soluble in acetone, acetonitrile, and dimethylformamide. Used as an anti-parasite drug for poultry. Store in a cool, ventilated place, away from acute fire hazards and easily oxidized materials.
Yellowish, crystalline solid; [NIOSH]
Solid
YELLOW CRYSTALLINE POWDER.
Yellowish, crystalline solid.
Solubility Slight (NIOSH, 2024)
Very slightly soluble in water; soluble in acetone, acetonitrile, and dimethyl formamide
Soluble in dioxane
1 mg/mL
Solubility in water: poor
Slight
Synonyms Coccidot
Dinitolmide
Dinitrotoluamide
Methyldinitrobenzamide
Zoalene
Vapor Pressure 0.00000007 [mmHg]
6.78X10-8 mm Hg at 25 °C /Estimated/
Reference Bigland CH, Howell J, DaMassa AJ: Zoalene toxicity in broiler chickens. Avian Dis. 1963 Nov;7(4):471-80. [PMID:5888507]
Morawski J, Kyle G: Liquid chromatographic determination of zoalene in medicated feeds. J Assoc Off Anal Chem. 1984 Sep-Oct;67(5):861-2. [PMID:6501147]
Barefield LA: Qualitative identification of furazolidone, tylosin, and zoalene in feeds. J Assoc Off Anal Chem. 1973 May;56(3):762-4. [PMID:4779916]
Parks OW: Depletion of the monoamino metabolites of Zoalene during frozen storage. J AOAC Int. 1993 May-Jun;76(3):698-701. [PMID:8318867]
Burow H, Weiss H: [Experimental zoalene resistance in an Eimeria (E) tenella field strain]. Berl Munch Tierarztl Wochenschr. 1972 Apr 1;85(7):127-32. [PMID:5032069]
Sokolov GA: [Zoalene for the treatment of lambs with coccidiosis]. Veterinariia. 1967 Mar;44(3):57-8. [PMID:5630084]
Stuart EE, Bruins HW, Keenum RD: The immunogenicity of a commercial coccidiosis vaccine in conjunction with Trithiadol and Zoalene. Avian Dis. 1963 Feb;7(1):12-8. [PMID:5888495]
ROSENBERG DW, WOODWARD WD, KLINE AE: Effect of two nitrofurans and zoalene on poultry condemnations due to air sac disease. J Am Vet Med Assoc. 1962 Oct 15;141:958-9. [PMID:13974888]
Leibetseder J: [Studies on the harmlessness to health of 3,5-dinitro-o-toluylamide (Zoalene) in laying hen feed]. Wien Tierarztl Monatsschr. 1968;55(12):761-86. [PMID:5755965]
Parks OW, Doerr RC: Liquid chromatographic determination of zoalene and its metabolites in chicken tissues with electrochemical detection. J Assoc Off Anal Chem. 1986 Jan-Feb;69(1):70-1. [PMID:3949706]
Yannai, Shmuel (2003). Dictionary of Food Compounds with : Additives, Flavors, and Ingredients. CRC Press LLC.
PubChem Compound 3092
Last Modified Sep 13 2023

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